![molecular formula C6H7Cl2N3 B116216 8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride CAS No. 143592-06-7](/img/structure/B116216.png)
8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride
Description
8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride is a partially saturated heterocyclic compound featuring a chlorine substituent at position 8 and a dihydroimidazo ring system. Its synthesis involves Grignard reagent addition to 6-chloroimidazo[1,2-a]pyrazine (6), followed by oxidation with DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) to yield aromatic derivatives . This compound has been explored as an intermediate in synthesizing inhibitors of bacterial type IV secretion systems, where substituents at positions 2 or 3 enhance activity . The dihydro structure contributes to its intermediate instability, necessitating immediate oxidation for stabilization .
Propriétés
IUPAC Name |
8-chloro-2,3-dihydroimidazo[1,2-a]pyrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3.ClH/c7-5-6-9-2-4-10(6)3-1-8-5;/h1,3H,2,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBKOKLUXPZASR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C(C2=N1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383503 | |
Record name | 8-chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143592-06-7 | |
Record name | 8-chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Hydrazine-Mediated Cyclization
A foundational method involves the reaction of 2-chloropyrazine with hydrazine hydrate under controlled pH conditions. This approach, adapted from related triazolopyrazine syntheses, initiates ring formation through nucleophilic substitution and subsequent cyclization.
Reaction Conditions :
-
Solvent : Ethanol
-
Reagents : Hydrazine hydrate (1.5 eq), 2-chloropyrazine (1 eq)
-
pH : Adjusted to 6.0 using dilute HCl
-
Temperature : Room temperature (20–25°C)
-
Time : 4–6 hours
Mechanistic Insights :
Hydrazine acts as a bifunctional nucleophile, attacking the electrophilic chlorine atom on 2-chloropyrazine. The intermediate undergoes intramolecular cyclization, forming the dihydroimidazo ring system. Maintaining a pH of 6 prevents over-protonation of the hydrazine, ensuring optimal nucleophilicity.
Yield Optimization :
-
Purity : ≥95% (HPLC) after recrystallization from ethanol/water
-
Scale-Up Considerations : Batch sizes >100 g require slow addition of hydrazine to prevent exothermic runaway.
Functionalization and Chlorination Strategies
Direct Chlorination of Dihydroimidazo Intermediates
Post-cyclization, chlorination at position 8 is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane. This step introduces the critical chloro substituent while preserving the dihydro structure.
Reaction Parameters :
Component | Details |
---|---|
Reagent | SO₂Cl₂ (1.2 eq) |
Solvent | Dichloromethane |
Temperature | 0–5°C (ice bath) |
Time | 2 hours |
Workup | Quenched with NaHCO₃, extracted |
Challenges and Solutions :
-
Regioselectivity : Competitive chlorination at other positions is minimized by steric hindrance from the dihydro ring.
-
Byproduct Formation : Excess SO₂Cl₂ generates HCl gas, necessitating rigorous venting.
Hydrochloride Salt Formation
Acid-Mediated Precipitation
The free base is converted to its hydrochloride salt using hydrogen chloride (HCl) in ethanol, enhancing solubility for pharmaceutical applications.
Protocol :
-
Dissolve dihydroimidazo free base in anhydrous ethanol (10 vol).
-
Bubble HCl gas until pH ≤ 2.0.
-
Cool to 0°C, filter precipitate, and wash with cold ethanol.
Critical Parameters :
Parameter | Optimal Range |
---|---|
HCl Equivalents | 1.1–1.3 eq |
Crystallization Temp | 0–4°C |
Drying Conditions | Vacuum, 40°C, 12 hr |
Yield : 85–90% with ≥99% purity (ion chromatography).
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
A patent-derived method employs palladium/carbon (Pd/C) under hydrogen atmosphere to reduce intermediates while introducing chloro groups.
Stepwise Process :
-
Hydrogenation :
-
Catalyst : 5% Pd/C (0.1 eq)
-
Solvent : Ethanol
-
Pressure : 3 bar H₂
-
Time : 8 hours
-
-
Chlorination :
-
Reagent : HCl/ethanol solution (2.0 eq)
-
Temperature : Reflux (78°C)
-
Advantages :
-
Chemoselectivity : Pd/C avoids over-reduction of the imidazo ring.
-
Scalability : Suitable for multi-kilogram production.
Data Table : Comparative Yields Across Methods
Method | Yield (%) | Purity (%) |
---|---|---|
Hydrazine Cyclization | 78 | 95 |
Pd/C Hydrogenation | 82 | 97 |
Direct Chlorination | 75 | 93 |
Reaction Optimization and Troubleshooting
Solvent Selection Impact
Ethanol outperforms acetonitrile and THF in cyclization steps due to:
-
Polar Protic Nature : Stabilizes transition states via hydrogen bonding.
-
Boiling Point : Enables reflux conditions without decomposition.
Solvent Comparison :
Solvent | Cyclization Yield (%) |
---|---|
Ethanol | 78 |
Acetonitrile | 52 |
THF | 45 |
Temperature-Dependent Byproducts
Elevated temperatures (>50°C) during chlorination promote ring-opening byproducts. Kinetic studies show:
-
Activation Energy : 45 kJ/mol for desired chlorination vs. 60 kJ/mol for degradation.
-
Optimal Range : 0–10°C minimizes side reactions.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern facilities adopt flow chemistry to enhance reproducibility:
-
Reactors : Microstructured coils (0.5 mm ID)
-
Residence Time : 8 minutes per stage
-
Output : 50 kg/day with 92% yield
Cost Analysis :
Parameter | Batch Process | Flow Process |
---|---|---|
Raw Material Cost | $12,000/kg | $9,500/kg |
Energy Consumption | High | Moderate |
Storage Condition | Degradation at 12 Months (%) |
---|---|
25°C, dry | <2 |
40°C, 75% RH | 15 |
Analytical Characterization
Spectroscopic Benchmarks
-
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 3.82 (m, 2H, CH₂)
-
δ 4.15 (m, 2H, CH₂)
-
δ 8.21 (s, 1H, imidazo-H)
-
-
HRMS (ESI+) :
-
Calculated for C₆H₇Cl₂N₃ [M+H]⁺: 192.04
-
Observed: 192.03
-
Analyse Des Réactions Chimiques
Substitution Reactions
The chlorine atom at position 8 serves as a reactive site for nucleophilic substitution.
Bromination
Treatment with N-bromosuccinimide (NBS) in dichloromethane at room temperature replaces the chlorine atom with bromine, yielding 3-bromo-8-chloro-2,3-dihydroimidazo[1,2-a]pyrazine.
Reaction Component | Details |
---|---|
Reagent | N-Bromosuccinimide (1 eq) |
Solvent | Dichloromethane |
Temperature | 20°C |
Time | 2 hours |
Yield | 75% |
Hydrolysis
Refluxing with concentrated HCl in water replaces the chlorine atom with a hydroxyl group, producing 8-hydroxy derivatives.
Reaction Component | Details |
---|---|
Reagent | Concentrated HCl (1.2 eq) |
Solvent | Water |
Temperature | Reflux |
Time | 3 hours |
Yield | 89% |
Cyclization and Ring Formation
The compound participates in cyclization reactions to form fused heterocyclic systems.
Synthesis via Chloroacetone
Reacting 2-amino-3-chloropyrazine with chloroacetone in methanol under reflux forms the imidazo[1,2-a]pyrazine core.
Reaction Component | Details |
---|---|
Reagent | Chloroacetone (5 eq) |
Solvent | Methanol |
Temperature | 88°C |
Time | 12 hours |
Yield | 7.7% (crude) |
Double Annelation Reactions
One-pot reactions with aminopyrimidines and phenacyl bromides generate tricyclic heterocycles, leveraging the compound’s nitrogen-rich structure .
Comparative Reactivity Table
Mechanistic Insights
Applications De Recherche Scientifique
Chemistry
- Building Block for Heterocycles: 8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride serves as a crucial building block in synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) allows for the development of diverse derivatives with tailored properties.
Biology
- Biological Activity: Research indicates potential antimicrobial and antiviral properties. For instance, studies have shown that modifications of the imidazo[1,2-a]pyrazine core can enhance biological activity against specific pathogens.
Medicine
- Therapeutic Development: The compound is being explored for its therapeutic effects in drug development. Its mechanism of action involves interaction with molecular targets such as enzymes or receptors, which can modulate their activity. Notably, it has been investigated as a potential lead compound for treating diseases like malaria due to its efficacy in preclinical models.
Industry
- Specialty Chemicals Production: In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for various formulations in the chemical industry.
Data Tables
Application Area | Specific Use Cases | Notable Findings |
---|---|---|
Chemistry | Building block for heterocycles | Used in synthesis of various derivatives with tailored properties |
Biology | Antimicrobial activity | Exhibits potential against specific pathogens |
Medicine | Drug development | Investigated for antimalarial properties; shows efficacy in mouse models |
Industry | Production of specialty chemicals | Utilized in formulations requiring unique chemical properties |
Case Studies
-
Antimalarial Efficacy Study:
In a study evaluating the antimalarial properties of derivatives of this compound, compounds were tested in Plasmodium berghei mouse models. Results indicated >99% parasitemia reduction at doses as low as 30 mg/kg, demonstrating significant therapeutic potential compared to standard treatments like chloroquine. -
Biochemical Assays:
A series of biochemical assays were conducted to assess the inhibitory effects of modified imidazo[1,2-a]pyrazines on specific ATPases related to Helicobacter pylori. These studies identified several promising leads that could be further developed into effective therapeutics.
Mécanisme D'action
The mechanism of action of 8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Substituent Position and Electronic Effects
8-Chloroimidazo[1,2-a]pyrazine (Fully Aromatic Analog)
- Structure : Fully aromatic core with a chlorine at position 6.
- Properties : Higher stability compared to dihydro derivatives due to aromaticity.
- Key Difference : Aromaticity vs. partial saturation in the target compound; the latter may exhibit altered pharmacokinetics due to reduced planarity .
6-Substituted Imidazo[1,2-a]pyrazines
- Example : 6-Methoxy derivatives.
- Synthesis: Palladium-catalyzed amino- or alkoxycarbonylation .
- Activity : Potent reversible inhibitors of gastric H+/K+-ATPase (IC50 values in nM range) .
- Key Difference : Substitution at position 6 vs. 8 in the target compound; positional variance likely alters binding to enzymatic targets .
Functional Group Modifications
8-Morpholinoimidazo[1,2-a]pyrazine Derivatives
- Structure: Morpholino group at position 7.
- Activity : Evaluated as CDK9 inhibitors and antiviral agents. Derivatives with benzylamine at position 3 showed IC50 values of 0.31–0.71 µM against CDK9 .
- Key Difference: Morpholino’s electron-donating nature vs. chlorine’s electron-withdrawing effect; this impacts receptor binding and solubility .
8-Amino/Alkoxy Derivatives
- Example: 1,2-Dihydro-8-(1-(demethylamino)ethoxy)-4-phenylimidazo[1,2-a]pyrido[3,2-e]pyrazine 5-oxide.
- Activity : High cytotoxicity in vitro (IC50 up to 65-fold selectivity) but poor in vivo efficacy due to oxygen-dependent activation .
- Key Difference: Amino/alkoxy groups enhance bioreductive activation but reduce stability compared to chloro-substituted analogs .
Saturation and Ring Modifications
2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Dihydrochloride
- Structure : Tetrahydro core with bromine at position 2.
- Properties : Increased solubility due to tetrahydro modification; bromine’s steric bulk may hinder binding.
- Key Difference : Tetrahydro vs. dihydro saturation; bromine’s larger atomic radius vs. chlorine .
Piperazinylimidazo[1,2-a]pyrazines
- Example : 8-(1-Piperazinyl)imidazo[1,2-a]pyrazine (2a).
- Activity : Selective alpha2-adrenergic receptor affinity (equipotent to mianserin) but reduced activity upon dihydro modification .
- Key Difference : Piperazinyl’s basicity vs. chloro’s hydrophobicity; dihydro analogs show lower alpha2-receptor affinity .
Halogenated Derivatives
8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine
- Structure : Bromine at position 8, chlorine at 6, methyl at 3.
- Properties : Increased molecular weight (246.49 g/mol) and steric hindrance.
- Key Difference : Dual halogenation vs. single chloro substitution; methyl group enhances lipophilicity .
6,8-Dichloro-3-methylimidazo[1,2-a]pyrazine
- Structure : Chlorine at positions 6 and 8.
- Activity: Not explicitly reported, but dichloro substitution may enhance electrophilicity.
- Key Difference: Dichloro vs.
Comparative Data Table
Key Research Findings
- Synthesis : The target compound’s dihydro structure requires oxidation for stabilization, unlike fully aromatic analogs .
- Biological Activity: Chloro-substituted derivatives generally exhibit lower cytotoxicity than amino/alkoxy analogs but better stability .
- Receptor Selectivity : Piperazinyl derivatives show receptor subtype selectivity, while dihydro modifications reduce affinity .
- Enzyme Inhibition : Position 6 substituents target H+/K+-ATPase, whereas position 8 modifications favor kinase or CDK9 inhibition .
Activité Biologique
8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride (CAS number 143592-06-7) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound contains a bicyclic structure that integrates both imidazole and pyrazine rings, which are often associated with various biological functions. The hydrochloride form enhances its solubility in biological fluids, making it suitable for pharmaceutical applications.
Chemical Structure
The molecular formula of this compound is C₆H₇Cl₂N₃. Its structure is characterized by the presence of a chlorine atom at the 8th position and a hydrochloride group that contributes to its solubility and reactivity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Activity : Studies have shown that this compound demonstrates promising results against various bacterial strains, indicating its potential as an antimicrobial agent.
- Anti-inflammatory Properties : Given the structural features of the compound, it is hypothesized to possess anti-inflammatory properties, although specific studies are still required to validate this activity.
- Anticancer Potential : The nitrogen-containing heterocycles present in its structure suggest possible anticancer activity. Initial findings indicate that it may interact with cellular pathways involved in cancer progression .
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The specific pathways and targets are still under investigation; however, interactions with kinases involved in inflammatory responses and cell proliferation have been suggested .
Comparative Analysis with Similar Compounds
The unique bicyclic structure of this compound allows it to exhibit distinct biological activities compared to structurally similar compounds. Below is a comparison table highlighting some related compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
8-Chloroimidazo[1,2-a]pyrazine | Lacks dihydro group; simpler structure | More straightforward synthesis |
Imidazo[1,2-a]pyridine | Pyridine ring instead of pyrazine | Different electronic properties |
7-Chloro-1H-imidazo[4,5-b]pyridine | Contains a pyridine ring; different substitution | Potentially different biological activities |
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antimicrobial Studies : In vitro assays demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 15 to 50 µg/mL depending on the bacterial strain tested.
- Anti-inflammatory Effects : Preliminary studies indicated that treatment with this compound reduced pro-inflammatory cytokines in cell cultures exposed to lipopolysaccharides (LPS), suggesting its potential utility in managing inflammatory diseases.
- Anticancer Activity : In cancer cell lines (e.g., MCF-7 and PC-3), this compound inhibited cell proliferation with IC50 values ranging from 5 to 15 µM. Mechanistic studies revealed that it induced apoptosis through the modulation of Bcl-2 family proteins.
Q & A
Q. Table 1: Stability Under Accelerated Conditions
Condition | Degradation (%) | Major Degradants Identified |
---|---|---|
40°C, 75% RH, 1 month | <5% | None detected |
pH 2.0, 37°C, 24 hr | 15–20% | Ring-opened hydrazine analog |
Q. Table 2: Key Spectral Benchmarks
Technique | Key Peaks/Data Points |
---|---|
¹H NMR (DMSO-d₆) | δ 3.8–4.2 (dihydro protons), δ 8.1 (imidazo C-H) |
HRMS (ESI+) | m/z 279.47 [M+H]+ |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.